7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-3-7-28-11-13(25)10-24-14-15(23(2)18(27)22-16(14)26)21-17(24)20-9-12-5-4-6-19-8-12/h3-6,8,13,25H,1,7,9-11H2,2H3,(H,20,21)(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCIKHHFWJLHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CC(COCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of the Purine Core: Starting from commercially available purine derivatives, the core structure can be modified through alkylation or acylation reactions.
Introduction of the Allyloxy Group: This step might involve the reaction of an appropriate allyl halide with a hydroxypropyl-substituted purine derivative under basic conditions.
Attachment of the Pyridinylmethylamino Group: This can be achieved through nucleophilic substitution reactions, where a pyridinylmethylamine reacts with a suitable leaving group on the purine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The allyloxy group can be reduced to form saturated alcohols.
Substitution: The pyridinylmethylamino group can participate in various substitution reactions, potentially forming new derivatives with different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of saturated alcohols from the allyloxy group.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound could be investigated for its potential as a biochemical probe. Its purine core is structurally similar to nucleotides, suggesting it might interact with enzymes or receptors involved in nucleotide metabolism.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of the pyridinylmethylamino group suggests it might act on specific molecular targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes involved in nucleotide metabolism, affecting cellular processes.
Receptor Binding: It could bind to specific receptors, modulating signal transduction pathways.
DNA/RNA Interaction: Given its structural similarity to nucleotides, it might interact with DNA or RNA, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include purine- and pyrimidine-diones with variations in substituents and side chains. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Key Findings from Research
Substituent Effects on Solubility: The allyloxy group in the target compound offers a balance between hydrophilicity (via hydroxyl) and lipophilicity (via allyl ether), contrasting with the benzyloxy groups in Compound 5, which significantly reduce aqueous solubility . The pyridin-3-ylmethyl amino group may improve target binding compared to the simpler hydroxypropyl amino group in Compound 4, as pyridine’s nitrogen can participate in hydrogen bonding .
Metabolic Stability :
- Methoxymethyl groups (e.g., in Compound 7) are prone to oxidative demethylation, whereas the 3-methyl group on the purine core in the target compound is more metabolically stable .
Bioactivity Trends :
- Pyrimidine-dione analogs (e.g., Compounds 5, 7) generally exhibit broader but less selective activity compared to purine-diones, which are often optimized for receptor-specific modulation .
Limitations and Contradictions in Available Data
Biological Activity
7-(3-(Allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione, designated by CAS number 887868-06-6, is a complex organic compound belonging to the class of purine derivatives. Its unique structure incorporates various functional groups that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 386.4 g/mol. The compound features an allyloxy group, a hydroxypropyl group, and a pyridinylmethyl amino group attached to the purine core, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 887868-06-6 |
Anticancer Properties
Recent studies have indicated that purine derivatives exhibit significant anticancer activities. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Preliminary investigations have also suggested that this compound possesses antimicrobial properties. It has shown activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
The biological activity of 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism.
- Receptor Modulation : It could act as a modulator for certain receptors implicated in cancer progression.
- Cell Signaling Pathways : The compound may affect signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell growth and survival.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- A study evaluated the efficacy of the compound against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
- Results indicated a dose-dependent decrease in cell viability with IC50 values of approximately 15 µM for MCF-7 and 20 µM for PC-3 cells.
-
Antimicrobial Screening :
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MICs) were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
